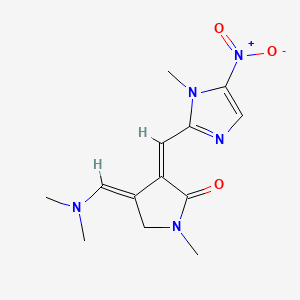

4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolidinone core substituted with two methylene groups: one bearing a dimethylamino moiety and the other a 1-methyl-5-nitroimidazole ring. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups creates unique electronic properties, making it a candidate for pharmacological or materials science applications. Structural characterization of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, as highlighted in studies on related imidazole derivatives .

Properties

CAS No. |

141363-25-9 |

|---|---|

Molecular Formula |

C13H17N5O3 |

Molecular Weight |

291.31 g/mol |

IUPAC Name |

(3Z,4Z)-4-(dimethylaminomethylidene)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]pyrrolidin-2-one |

InChI |

InChI=1S/C13H17N5O3/c1-15(2)7-9-8-16(3)13(19)10(9)5-11-14-6-12(17(11)4)18(20)21/h5-7H,8H2,1-4H3/b9-7+,10-5- |

InChI Key |

ZPTUGTFNXCFFEP-SMPWDPDNSA-N |

Isomeric SMILES |

CN1C/C(=C\N(C)C)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C1=O |

Canonical SMILES |

CN1CC(=CN(C)C)C(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinone with dimethylformamide dimethyl acetal to introduce the dimethylamino group. This is followed by the reaction with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties, which can be categorized as follows:

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds similar in structure have been tested for their effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as anticancer agents. The presence of the imidazole ring is believed to enhance the interaction with cellular targets involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that it can effectively inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Studies suggest that it may act as an acetylcholinesterase inhibitor, thereby improving cognitive function and memory retention in experimental models .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

Synthesis and Derivatives

The synthesis of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone involves several steps, typically including the formation of imine linkages and subsequent modifications to enhance biological activity. Researchers are also exploring various derivatives to optimize efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone involves its interaction with biological targets, such as enzymes or receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, particularly imidazole- and pyrrolidinone-based derivatives. Below is a detailed analysis:

Imidazole-Substituted Pyrrolidinones and Imidazolones

- Example 1: 2-amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one () Structural Differences: Replaces the nitroimidazole substituent with a bromoindole group. Electronic Effects: Bromine (electron-withdrawing) vs. nitro group (stronger electron-withdrawing) alters reactivity and binding affinity. Synthetic Pathway: Synthesized via condensation reactions, analogous to methods used for nitroimidazole derivatives .

- Example 2: 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one () Structural Differences: Fluoroindole substituent and imino group instead of dimethylamino. Bioactivity: Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups .

Nitroimidazole Derivatives

- Example: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Structural Differences: Lacks the pyrrolidinone core but retains the 5-nitroimidazole motif.

Hybrid Molecules with Dual Functional Groups

- Example: (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one () Structural Parallels: Combines nitroaryl and imidazole groups with a pyrazolone core. Electronic Profile: The nitro group enhances electrophilicity, similar to the target compound .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Biological Activity

The compound 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone (CAS No. 141363-25-9) is a pyrrolidinone derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 291.3058 g/mol. The structural features that contribute to its biological activity include the dimethylamino group and the nitro-substituted imidazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including our compound of interest. The following findings summarize its effects on various cancer cell lines:

| Cell Line | Concentration (µM) | Viability (%) | EC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 100 | 45 | 7.3 ± 0.4 |

| Panc-1 (Pancreatic) | 100 | 55 | 10.2 ± 2.6 |

The compound exhibited significant cytotoxicity against human triple-negative breast cancer cells (MDA-MB-231) and pancreatic cancer cells (Panc-1). Notably, it completely inhibited colony formation at concentrations as low as 1 µM in MDA-MB-231 cells, indicating a potent suppressive effect on tumor growth .

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways, including apoptosis induction and inhibition of cell proliferation. The presence of the nitro group in the imidazole ring is believed to enhance its reactivity with cellular targets, leading to increased cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated promising antimicrobial activity against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | <64 | Moderate |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

While it showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), it was ineffective against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Case Studies

A recent study evaluated a series of pyrrolidinone derivatives, including our compound, for their anticancer and antimicrobial activities. The results indicated that modifications in the structure significantly influenced their biological efficacy. For example, compounds with additional aromatic substitutions exhibited enhanced activity against cancer cell lines compared to those without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.